Cas no 69335-91-7 ((±)-Fluazifop)

(±)-Fluazifop structure
(±)-Fluazifop structure
Product Name:(±)-Fluazifop
CAS No:69335-91-7
Molecular Formula:C15H12NO4F3
Molecular Weight:327.25528
MDL:MFCD00270159
CID:513893
PubChem ID:91701

(±)-Fluazifop Properties

Names and Identifiers

    • Propanoic acid,2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-
    • (±)-Fluazifop
    • Fluazifop
    • Fluazifop Solution
    • (RS)-Fluazifop
    • 1H-Isoindole-1,3(2H)-dione, 2-[4-(5-pyrimidinyl)butyl]-
    • 2-[4-(5-pyrimidinyl)butyl]-1H-
    • 2-[4'-(5''-trifluoromethyl-2''-pyridyloxy)-phenoxy]-propionic acid
    • 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid
    • 2-[4-(5-trifluoromethyl-pyridin-2-yloxy)-phenoxy]propionic acid
    • 2-< 4-(5-pyrimidinyl)butyl> -1H-isoindole-1,3-dione
    • ACMC-20lf3p
    • AGN-PC-00N1Y9
    • CTK3A4797
    • fluazifop acid
    • Fluazifop100µg
    • fluazifop-p
    • UNII-8JD49YW45K
    • 8JD49YW45K
    • CHEMBL376218
    • NS00073849
    • EN300-22540783
    • (RS)-(+)-2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid
    • CHEBI:83598
    • Fluazifop solution, 10 microg/ml in ethyl acetate
    • 69335-91-7
    • (RS)-2-(4-(5-Trifluoromethyl-2-pyridyloxy)phenoxy)propionic acid
    • 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
    • CS-0082015
    • 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
    • Fluazifop (free acid)
    • (+/-)-Fluazifop
    • SCHEMBL67403
    • Fluazifop, PESTANAL(R), analytical standard
    • 2-[4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propanoic acid
    • Fluazifop (free acid) 100 microg/mL in Acetonitrile
    • C18527
    • Propanoic acid, 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-
    • Fluazifop [ANSI:BSI:ISO]
    • Propanoic acid, 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-
    • Z361128952
    • FLUAZIFOP [ISO]
    • (+-)-2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
    • DTXSID3058163
    • (+/-)-Fluazifop-d4
    • Q27156995
    • MFCD00270159
    • MDL: MFCD00270159
    • InChIKey: YUVKUEAFAVKILW-UHFFFAOYSA-N
    • Inchi: InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)
    • SMILES: CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 327.07186
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 327.07184235g/mol
  • Heavy Atom Count: 23
  • Complexity: 397
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.9
  • Topological Polar Surface Area: 68.6Ų

Experimental Properties

  • PSA: 68.65
  • Flash Point: -4 °C

(±)-Fluazifop Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00FBBB-50mg
FLUAZIFOP
69335-91-7 95%
50mg
$1840.00
A2B Chem LLC
AH13703-25mg
FLUAZIFOP
69335-91-7
25mg
$361.00 2024-04-19
Enamine
EN300-22540783-0.05g
2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
69335-91-7 95%
0.05g
$1438.0 2024-06-20
TRC
F407430-25mg
(±)-Fluazifop
69335-91-7
25mg
$ 247.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1152655-50mg
Fluazifop
69335-91-7 98%
50mg
¥36237.00 2024-05-03
SHENG KE LU SI SHENG WU JI SHU
sc-497547-2.5 mg
(±)-Fluazifop-d4,
69335-91-7
2.5 mg
¥2,858.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
32824-10MG
(±)-Fluazifop
69335-91-7
10mg
¥4586.95 2023-10-25

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